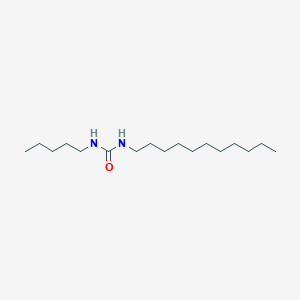

N-Pentyl-N'-undecylurea

Description

Properties

CAS No. |

879515-88-5 |

|---|---|

Molecular Formula |

C17H36N2O |

Molecular Weight |

284.5 g/mol |

IUPAC Name |

1-pentyl-3-undecylurea |

InChI |

InChI=1S/C17H36N2O/c1-3-5-7-8-9-10-11-12-14-16-19-17(20)18-15-13-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |

InChI Key |

BWVZRBFQEJLQFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCNC(=O)NCCCCC |

Origin of Product |

United States |

Preparation Methods

Example Procedure:

- Combine pentylamine (1 mol) with undecylic acid (1 mol) in a round-bottom flask.

- Add a few drops of sulfuric acid as a catalyst.

- Heat the mixture to reflux for several hours (4-6 hours).

- After completion, cool the reaction mixture and extract the product using an organic solvent.

Synthesis via N-Chloramides

This method utilizes long-chain fatty acid N-chloramides as intermediates, which react with amines in the presence of a base.

Example Procedure:

- Dissolve N-chloramide in tertiary butanol.

- Add pentylamine and sodium hydroxide simultaneously to the solution.

- Heat the mixture at 40-60 °C for 30 minutes to 1 hour.

- Filter out any precipitated salts and concentrate the solution to obtain N-pentyl-N'-undecylurea.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Solvent Used |

|---|---|---|---|---|

| Direct Synthesis | 80-90 | >95 | 4-6 hours | Toluene/DMF |

| Synthesis via N-Chloramides | 70-85 | >90 | 0.5-1 hour | Tertiary Butanol |

Research indicates that both methods yield high-purity products, but direct synthesis tends to provide higher yields due to fewer side reactions. The use of N-chloramides allows for milder reaction conditions and shorter reaction times, making it a favorable choice when rapid synthesis is required.

The preparation of this compound can be effectively achieved through various synthetic routes, each offering distinct advantages depending on the desired application and available resources. Direct synthesis from amines provides high yields and purity, while synthesis via N-chloramides offers efficiency and simplicity in handling reactants.

Further research could explore optimizing these methods for industrial applications, focusing on scaling up production while maintaining product quality. Additionally, investigating alternative solvents or catalysts may enhance sustainability in the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Pentyl-N’-undecylurea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different urea derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted ureas and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-Pentyl-N’-undecylurea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Pentyl-N’-undecylurea involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

N-Phenyl-N’-undecylurea: Similar in structure but with a phenyl group instead of a pentyl group.

N-Heptyl-N’-undecylurea: Similar but with a heptyl group.

N-Butyl-N’-undecylurea: Similar but with a butyl group

Uniqueness

N-Pentyl-N’-undecylurea is unique due to its specific combination of pentyl and undecyl groups, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.